Cas no 1553552-82-1 (4-(2-methoxyethyl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol)

4-(2-Methoxyethyl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-methoxyethyl group at the 4-position and a thiophen-3-yl moiety at the 5-position, along with a thiol functional group at the 3-position. This structure imparts versatility in coordination chemistry and potential biological activity, making it valuable for applications in medicinal chemistry and material science. The presence of both sulfur-containing thiophene and thiol groups enhances its binding affinity to metal ions, suggesting utility in catalysis or chelation. Its well-defined molecular architecture allows for precise modifications, supporting research in drug discovery and functional material design. The compound’s stability and reactivity profile make it a promising intermediate for synthetic applications.
4-(2-methoxyethyl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol structure
1553552-82-1 structure
Product name:4-(2-methoxyethyl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol
CAS No:1553552-82-1
MF:C9H11N3OS2
MW:241.3331387043
CID:5889991
PubChem ID:115391306

4-(2-methoxyethyl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties

Names and Identifiers

    • EN300-782287
    • 1553552-82-1
    • 4-(2-methoxyethyl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol
    • Inchi: 1S/C9H11N3OS2/c1-13-4-3-12-8(10-11-9(12)14)7-2-5-15-6-7/h2,5-6H,3-4H2,1H3,(H,11,14)
    • InChI Key: IPCOFIOOPAEQCB-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1=NNC(N1CCOC)=S

Computed Properties

  • Exact Mass: 241.03435433g/mol
  • Monoisotopic Mass: 241.03435433g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 97.2Ų

4-(2-methoxyethyl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-782287-2.5g
4-(2-methoxyethyl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol
1553552-82-1 95.0%
2.5g
$810.0 2025-02-22
Enamine
EN300-782287-0.5g
4-(2-methoxyethyl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol
1553552-82-1 95.0%
0.5g
$397.0 2025-02-22
Enamine
EN300-782287-0.25g
4-(2-methoxyethyl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol
1553552-82-1 95.0%
0.25g
$381.0 2025-02-22
Enamine
EN300-782287-5.0g
4-(2-methoxyethyl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol
1553552-82-1 95.0%
5.0g
$1199.0 2025-02-22
Enamine
EN300-782287-0.05g
4-(2-methoxyethyl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol
1553552-82-1 95.0%
0.05g
$348.0 2025-02-22
Enamine
EN300-782287-0.1g
4-(2-methoxyethyl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol
1553552-82-1 95.0%
0.1g
$364.0 2025-02-22
Enamine
EN300-782287-1.0g
4-(2-methoxyethyl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol
1553552-82-1 95.0%
1.0g
$414.0 2025-02-22
Enamine
EN300-782287-10.0g
4-(2-methoxyethyl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol
1553552-82-1 95.0%
10.0g
$1778.0 2025-02-22

Additional information on 4-(2-methoxyethyl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol

Introduction to 4-(2-methoxyethyl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 1553552-82-1)

4-(2-methoxyethyl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1553552-82-1, combines a triazole core with a thiophene moiety, both of which are well-documented for their pharmacological properties. The presence of an alkoxyethyl group at the 4-position and a thiol functional group at the 3-position further enhances its chemical reactivity and potential biological activity.

The triazole ring is a prominent scaffold in drug discovery, known for its ability to modulate various biological pathways. Its stability and versatility make it an ideal candidate for designing molecules with therapeutic potential. In particular, the combination of a thiophene unit, which is commonly found in bioactive natural products and pharmaceuticals, with a triazole core introduces additional opportunities for molecular recognition and interaction with biological targets.

The thiol group (-SH) in this compound is particularly noteworthy due to its redox-active nature. Thiols have been extensively studied for their role in enzyme inhibition, metal chelation, and as intermediates in drug synthesis. The incorporation of a thiol into the 4-(2-methoxyethyl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol structure not only imparts reactivity but also suggests potential applications in redox-sensitive therapeutics.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interactions of such compounds with biological targets. The alkoxyethyl group at the 4-position may serve as a pharmacophore, influencing solubility and membrane permeability while interacting with specific amino acid residues in protein binding pockets. This feature makes the compound an attractive candidate for further exploration in drug design.

The thiophen-3-yl substituent adds another layer of complexity to the molecule. Thiophenes are known for their aromatic stability and electronic properties, which can be exploited to fine-tune the pharmacokinetic profile of drug candidates. Additionally, thiophene derivatives have been reported to exhibit antimicrobial, antifungal, and anti-inflammatory activities, suggesting that this compound may possess similar or related biological effects.

In the context of current research trends, there is growing interest in developing small molecules that can modulate post-translational modifications (PTMs) such as protein thiols. The thiol group in 4-(2-methoxyethyl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol could potentially interact with cysteine residues on target proteins, altering their function or stability. Such interactions have been implicated in various diseases, making this compound a promising lead for therapeutic intervention.

Moreover, the structural features of this compound align well with emerging trends in precision medicine. By leveraging computational tools to identify potential targets and optimize bioactivity, researchers can tailor molecules like 4-(2-methoxyethyl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol to address specific pathological conditions. This approach holds promise for developing more effective and personalized treatments.

The synthesis of this compound involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The introduction of both an alkoxyethyl group and a thiophene ring necessitates careful consideration of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct complex heterocycles like this one with greater efficiency than ever before.

From a medicinal chemistry perspective, the combination of pharmacological motifs—such as the triazole core, thiophene ring, and thiol group—makes 4-(2-methoxyethyl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol a versatile scaffold for drug discovery. Researchers can modify various parts of the molecule to explore different biological activities while maintaining core structural elements that ensure potency and selectivity.

In conclusion, 4-(2-methoxyethyl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 1553552-82-1) represents an exciting opportunity for further investigation in pharmaceutical research. Its unique structural features and potential biological interactions position it as a valuable candidate for developing novel therapeutics targeting various diseases. As our understanding of molecular interactions continues to evolve, this compound will undoubtedly play a significant role in advancing drug discovery efforts worldwide.

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